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Compound of Interest

Compound Name:
2-Chloro-6-methoxy-4-

(trifluoromethyl)pyridine

Cat. No.: B585832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to a pyridine ring has proven to be a highly

effective strategy in the development of biologically active compounds across various fields,

including pharmaceuticals and agrochemicals. The unique physicochemical properties

conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and

lipophilicity, can significantly enhance the potency and efficacy of the parent molecule.[1][2]

This guide provides a comparative overview of the biological activities of different substituted

trifluoromethylpyridines, supported by experimental data, to aid in the rational design of novel

and more effective agents.

Anticancer Activity
Substituted trifluoromethylpyridines have emerged as a promising scaffold in oncology, with

several derivatives demonstrating potent inhibitory activity against key targets in cancer cell

proliferation and survival.[3]

Table 1: Comparative Anticancer Activity of Substituted
Trifluoromethylpyridines
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Compound/
Drug

Target
Cancer
Type/Cell
Line

Activity
Metric

Value Reference

Compound

11g

WRN

Helicase

MSI-H

(HCT116)
IC50 1.52 µM [3]

MSS

(SW620)
IC50 4.24 µM [3]

Bimiralisib
Pan-PI3K,

mTOR
Various

Clinical

Investigation
- [3]

Naporafenib BRAF, CRAF

BRAF-

mutated,

RAS-driven

cancers

Preclinical

Efficacy

Tumor

regression in

xenograft

models

[3]

Enasidenib Mutant IDH2

Acute

Myeloid

Leukemia

Approved

Drug
- [1]

Tipranavir

Analog

HIV Protease

(Antiviral, but

relevant to

enzyme

inhibition)

-
Antiviral

Activity

~10-fold

higher than

phenyl

analogue

[4]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; IC50: Half-maximal inhibitory

concentration.

Antiviral Activity
The trifluoromethylpyridine moiety is also a key structural feature in several antiviral

compounds. The substitution pattern on the pyridine ring and the nature of the appended

groups play a critical role in determining the antiviral potency and spectrum.

Table 2: Comparative Anti-Plant Virus Activity of
Trifluoromethylpyridine Piperazine Derivatives
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Compound Virus
Activity
Type

EC50
(µg/mL)

Comparativ
e Efficacy
vs.
Ningnanmy
cin (EC50)

Reference

S8 CMV Protective 95.0
Better (171.4

µg/mL)
[5]

CMV Inactivation 18.1
Better (38.4

µg/mL)
[5]

S11 CMV Curative 73.9
Better (314.7

µg/mL)
[5]

A16 TMV Protective 18.4
Better (50.2

µg/mL)
[6]

CMV Protective 347.8
Better (359.6

µg/mL)
[6]

A17 TMV Curative 86.1
Better (131.7

µg/mL)
[6]

A10 TMV Inactivation 54.5
Worse (38.0

µg/mL)
[6]

CMV: Cucumber Mosaic Virus; TMV: Tobacco Mosaic Virus; EC50: Half-maximal effective

concentration.

Agrochemical Activities
Trifluoromethylpyridine derivatives are widely utilized in the agrochemical industry as

herbicides, fungicides, and insecticides.[1][7] The substitution on the pyridine ring is crucial for

both the efficacy and selectivity of these compounds.

Table 3: Overview of Trifluoromethylpyridine-Containing
Agrochemicals
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Compound Type
Target/Mechan
ism of Action

Key Structural
Feature

Reference

Fluazifop-butyl Herbicide

Acetyl-CoA

carboxylase

(ACCase)

inhibitor

5-

(trifluoromethyl)p

yridine

[8]

Flazasulfuron Herbicide

Acetolactate

synthase (ALS)

inhibitor

3-

(trifluoromethyl)p

yridine

[4][8]

Fluazinam Fungicide

Uncoupler of

oxidative

phosphorylation

3-chloro-5-

(trifluoromethyl)p

yridine

[8]

Picoxystrobin Fungicide
Strobilurin

fungicide
- [4]

Sulfoxaflor Insecticide -

6-

(trifluoromethyl)p

yridine

[8]

Compound 11b Herbicide
Transketolase

inhibitor

TFMP-benzene

with N-methyl

sulfonamide

[9]

A study on fungicidal activity found that a trifluoromethyl-substituted pyridine derivative

exhibited higher activity compared to the corresponding chloro-, nitro-, and cyano-substituted

derivatives, highlighting the benefit of the CF3 group.[1][4]

Experimental Protocols
In Vitro Antifungal Activity Assay
The antifungal activity of novel trifluoromethyl pyrimidine derivatives was evaluated against

various fungal strains using the mycelium growth rate method.[10]

Preparation of Media: Potato dextrose agar (PDA) medium is prepared and sterilized.
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Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) and added to the molten PDA medium to achieve the desired final concentration

(e.g., 50 µg/mL). A solvent control is also prepared.

Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal

culture, is placed in the center of the PDA plates containing the test compounds.

Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a

specified period.

Measurement: The diameter of the fungal colony is measured, and the inhibition rate is

calculated using the following formula: Inhibition Rate (%) = [(Diameter of control - Diameter

of treatment) / (Diameter of control - 5 mm)] × 100%

Comparison: The inhibition rates are compared with a standard fungicide (e.g.,

tebuconazole) tested under the same conditions.[10]

Anti-Plant Virus Activity Assay (Curative Effect)
The curative effect of trifluoromethylpyridine derivatives against viruses like CMV is assessed

on host plants.[5]

Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum) are

mechanically inoculated with the virus.

Compound Application: After a set time post-inoculation (e.g., 2 days), the upper and lower

surfaces of the leaves are smeared with a solution of the test compound at a specific

concentration (e.g., 500 µg/mL). A control group is treated with a solvent solution.

Incubation: The plants are kept in a controlled environment (greenhouse) for the virus to

replicate and symptoms to develop.

Symptom Evaluation: After a defined incubation period (e.g., 7-10 days), the number of local

lesions or the severity of systemic symptoms is recorded.

Calculation of Inhibition: The curative rate is calculated based on the reduction in symptoms

compared to the control group. Inhibition Rate (%) = [(Number of lesions in control - Number
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of lesions in treatment) / Number of lesions in control] × 100%

EC50 Determination: To determine the half-maximal effective concentration (EC50), the

assay is repeated with a series of compound dilutions.
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Caption: Naporafenib inhibits the MAPK signaling pathway by targeting BRAF kinase.

Experimental Workflow for Bioactivity Screening
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Compound Synthesis
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Caption: General workflow for screening and identifying lead compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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